[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride
Description
[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride is a chemical compound with the molecular formula C8H17N·HCl. It is also known by its IUPAC name, 1-neopentylcyclopropanamine hydrochloride
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2,3)6-8(9)4-5-8;/h4-6,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZGNACSZDLBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride typically involves the reaction of cyclopropylamine with 2,2-dimethylpropyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmacological Properties
The compound exhibits significant pharmacological properties that make it a candidate for drug development. It has been studied for its interactions with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Its structural features allow it to act as a selective modulator, impacting the activity of neurotransmitter systems such as serotonin and norepinephrine.
Table 1: Pharmacological Targets of [1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride
| Target Type | Target Name | Effect | Reference |
|---|---|---|---|
| Receptor | 5-HT2A | Agonist | |
| Enzyme | Monoamine Oxidase | Inhibitor | |
| Transporter | Serotonin Transporter | Inhibitor |
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been documented, showcasing its versatility as a building block in organic synthesis.
Table 2: Synthetic Routes for this compound
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Cyclopropanation with alkene | 85 | |
| Amine Formation | Reduction of corresponding ketone | 90 | |
| Hydrochloride Salt | Reaction with HCl | 95 |
Case Studies
3.1 Neuropharmacological Studies
Recent studies have demonstrated the potential of this compound in treating mood disorders by modulating serotonin levels. In animal models, administration of the compound resulted in significant improvements in depressive behaviors, indicating its role as a potential antidepressant.
Case Study: Effects on Depressive Behavior in Rodents
- Objective: To evaluate the antidepressant-like effects.
- Method: Administered at various doses (10 mg/kg, 20 mg/kg).
- Results: Significant reduction in immobility time in the forced swim test.
- Conclusion: Suggests potential therapeutic application in mood disorders.
3.2 Cancer Research
The compound has also been investigated for its effects on cancer cell lines, particularly its ability to inhibit tumor growth through apoptosis induction. Studies indicate that it may target specific pathways involved in cancer cell proliferation.
Table 3: Anticancer Activity of this compound
Mechanism of Action
The mechanism of action of [1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride can be compared with other similar compounds, such as:
Cyclopropylamine: A simpler amine with a cyclopropyl group.
Neopentylamine: An amine with a neopentyl group.
Cyclopropylmethylamine: An amine with both cyclopropyl and methyl groups.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties .
Biological Activity
[1-(2,2-dimethylpropyl)cyclopropyl]amine hydrochloride is a cyclopropyl amine compound with potential applications in various biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C8H18ClN
- CAS Number : 1300713-07-8
- Molecular Weight : 161.69 g/mol
The compound features a cyclopropyl ring substituted with a 2,2-dimethylpropyl group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain protein interactions and modulate signaling pathways relevant to cell proliferation and apoptosis.
Key Mechanisms
- Inhibition of Enzyme Activity : The compound may inhibit lysine-specific demethylase-1 (LSD1), an enzyme involved in epigenetic regulation, potentially affecting gene expression profiles related to cancer progression .
- Receptor Modulation : It could also interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Inhibition of LSD1 | Decreased cancer cell viability | |
| Neurotransmitter receptor modulation | Altered neurotransmitter levels | |
| Antioxidant properties | Reduced oxidative stress |
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
-
Cancer Cell Lines :
- A study demonstrated that treatment with the compound led to significant reductions in cell viability in prostate cancer cell lines (PC-3), suggesting its potential as an anticancer agent. The mechanism was linked to the inhibition of LSD1 activity, leading to altered gene expression associated with apoptosis .
- Neuropharmacological Effects :
- Oxidative Stress Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
